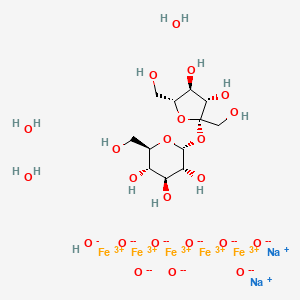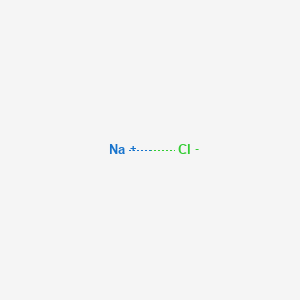
Magnesium Cation
Vue d'ensemble
Description
Magnesium cation (Mg²⁺) is a divalent cation and the second most abundant intracellular cation in the human body. It plays a crucial role in various biological processes, including enzyme function, muscle contraction, and nerve impulse transmission . This compound is also essential for maintaining normal physiological functions and is involved in over 300 enzymatic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium cation can be prepared through various synthetic routes. One common method involves the reaction of magnesium metal with hydrochloric acid to produce magnesium chloride, which can then be dissolved in water to yield this compound: [ \text{Mg} + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2 ]
Another method involves the electrolysis of magnesium chloride, where this compound is produced at the anode: [ \text{MgCl}_2 \rightarrow \text{Mg}^{2+} + 2\text{Cl}^- ]
Industrial Production Methods
Industrially, this compound is often produced from seawater or brine. The process involves adding calcium hydroxide to seawater to precipitate magnesium hydroxide, which is then converted to magnesium chloride by reacting with hydrochloric acid. The magnesium chloride is then subjected to electrolysis to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium cation undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to magnesium metal by gaining electrons. [ \text{Mg}^{2+} + 2e^- \rightarrow \text{Mg} ]
Precipitation Reactions: this compound reacts with hydroxide ions to form magnesium hydroxide. [ \text{Mg}^{2+} + 2\text{OH}^- \rightarrow \text{Mg(OH)}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydroxide ions, chloride ions, and various acids. The conditions for these reactions typically involve aqueous solutions and controlled temperatures.
Major Products
The major products formed from reactions involving this compound include magnesium hydroxide, magnesium chloride, and magnesium oxide.
Applications De Recherche Scientifique
Magnesium cation has a wide range of scientific research applications:
Mécanisme D'action
Magnesium cation exerts its effects by acting as a cofactor for various enzymes, including those involved in ATP synthesis. It also regulates the activity of ion channels and receptors, such as the NMDA receptor, and modulates the release of neurotransmitters . Additionally, this compound acts as a natural calcium antagonist, helping to maintain calcium homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Cation (Ca²⁺): Similar to magnesium cation, calcium cation is also a divalent cation involved in various biological processes, including muscle contraction and nerve transmission.
Sodium Cation (Na⁺): Sodium cation is a monovalent cation that plays a key role in maintaining fluid balance and transmitting nerve impulses.
Potassium Cation (K⁺): Potassium cation is another monovalent cation essential for cellular function, including maintaining the resting membrane potential and regulating heart function.
Uniqueness
This compound is unique in its ability to act as a cofactor for a wide range of enzymes and its role in maintaining cellular energy production. Unlike calcium cation, which primarily functions in muscle contraction and bone formation, this compound is involved in a broader range of biochemical processes .
Propriétés
IUPAC Name |
magnesium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVSXFLKOJNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020091 | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.305 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22537-22-0, 7439-95-4 | |
| Record name | Magnesium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22537-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V3LHY838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
651 °C | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)










